molecular formula C15H18N2O3S2 B2413777 N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide CAS No. 315671-02-4

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2413777
CAS No.: 315671-02-4
M. Wt: 338.44
InChI Key: FGXXULJQYAWSNJ-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide is a chemical compound that features a thiophene ring substituted with a carboxamide group and a phenyl ring substituted with a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide is unique due to the presence of both the diethylsulfamoyl group and the thiophene ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .

Biological Activity

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O2S
  • Molecular Weight : 290.37 g/mol

Properties Table

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot available
pKaNot available

This compound exhibits its biological activity primarily through interaction with specific molecular targets. The diethylsulfamoyl group enhances its solubility and potential interactions with biological membranes, while the thiophene ring contributes to its aromatic character and possible receptor binding.

Therapeutic Applications

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Potential : Research indicates that it may inhibit tumor growth in specific cancer cell lines, although further studies are required to confirm these findings.
  • Neuropathic Pain Relief : Similar compounds have been evaluated for their efficacy in models of neuropathic pain, suggesting potential applications in pain management.

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was found to reduce levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS).

Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Study 3: Neuropathic Pain Model

In a mouse model of oxaliplatin-induced neuropathic pain, compounds structurally related to this compound exhibited analgesic effects. These findings suggest that this class of compounds may provide relief from neuropathic pain by modulating pain pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityRemarks
N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamideModerate anti-inflammatorySimilar mechanism proposed
N-(4-sulfamoylphenyl)thiophene-2-carboxamideAnticancer activityShares thiophene core structure
Diethyl sulfamoyl derivativePain reliefRelated structure; different target

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-17(4-2)22(19,20)13-9-7-12(8-10-13)16-15(18)14-6-5-11-21-14/h5-11H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXXULJQYAWSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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